The synthesis of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been achieved through various methods. A prominent approach involves the combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization.
The synthesis process has been optimized for yield and stereoselectivity, demonstrating significant advancements in the preparation of this compound and its analogs .
The molecular structure of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid features a bicyclic framework with several functional groups that contribute to its chemical properties.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry .
Research indicates that (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits antiproliferative activity against colorectal carcinoma models.
The physical and chemical properties of (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid include:
These properties make it suitable for various laboratory applications .
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is primarily utilized in:
The ongoing research into this compound continues to reveal its significance in both synthetic methodologies and therapeutic applications .
The IL-6/JAK2/STAT3 signaling cascade is a well-established oncogenic pathway frequently dysregulated in colorectal cancer (CRC), promoting tumor cell proliferation, survival, and metastasis. M1 exerts a potent and dose-dependent inhibitory effect on this critical pathway. In vivo studies using dimethylhydrazine (DMH)-induced CRC in albino Wistar rats demonstrated that M1 administration (at 10 and 25 mg/kg doses for 15 days) significantly attenuated the IL-6-induced activation, specifically blocking the phosphorylation of JAK2 and STAT3 proteins. Quantitative western blot analysis provided clear evidence of this dephosphorylation, indicating a direct interference with the signal transduction process [1].
Table 1: Impact of M1 on IL-6/JAK2/STAT3 Pathway Components in DMH-Induced CRC Rats
Parameter | DMH-Induced CRC (Control) | M1 (10 mg/kg) | M1 (25 mg/kg) | Measurement Technique |
---|---|---|---|---|
IL-6 Concentration | Markedly Increased | Significantly ↓ | Very Significantly ↓ | ELISA |
JAK2 mRNA Expression | Over-expressed | ↓ | ↓↓ | Gene Expression Analysis (qPCR) |
STAT3 mRNA Expression | Over-expressed | ↓ | ↓↓ | Gene Expression Analysis (qPCR) |
p-JAK2 Protein Level | Highly Elevated | ↓↓ | ↓↓↓ | Quantitative Western Blot |
p-STAT3 Protein Level | Highly Elevated | ↓↓ | ↓↓↓ | Quantitative Western Blot |
The suppression was further corroborated by mRNA expression analysis, where M1 treatment reduced the over-expression of IL-6, JAK2, and STAT3 genes. The potency of this inhibition was notably dose-dependent, with the higher dose (25 mg/kg) showing a more pronounced effect. Data-based mathematical modeling applied in the study predicted the quantitative behavior of STAT3 populations, including those not experimentally measured, reinforcing the role of M1 in disrupting the dynamics of this oncogenic signaling hub. This comprehensive blockade of IL-6/JAK2/STAT3 signals represents the primary mechanism through which M1 exhibits its anti-CRC activity [1].
Oxidative stress plays a crucial role in cancer initiation and progression, causing DNA damage and creating a pro-tumorigenic microenvironment. M1 demonstrates a significant ability to mitigate oxidative stress and restore metabolic homeostasis disrupted during carcinogenesis. Research in the DMH-induced CRC rat model revealed that M1 treatment effectively counteracted the oxidative stress parameters characteristic of CRC development [1].
The modulation of oxidative stress by M1 is likely interconnected with its anti-inflammatory effects (Section 1.3) and pathway inhibition (Section 1.1), as chronic inflammation and oncogenic signaling are significant contributors to oxidative stress in the tumor microenvironment. By reducing the inflammatory drive and blocking proliferative signals, M1 contributes to a less oxidative environment, potentially hindering tumor growth and supporting cellular integrity.
Chronic inflammation is a recognized hallmark and driver of colorectal cancer. M1 exhibits a pronounced modulatory effect on key pro-inflammatory mediators central to CRC pathogenesis. Enzyme-Linked Immunosorbent Assay (ELISA) studies in the DMH-induced CRC rat model provided quantitative evidence of this effect. M1 treatment significantly reduced the elevated concentrations of interleukin-6 (IL-6), interleukin-2 (IL-2), and cyclooxygenase-2 (COX-2) induced by DMH [1].
Crucially, the suppressive effect of M1 was most prominent on IL-6 levels. This specificity is pharmacologically significant given the pivotal role of IL-6 as a master regulator in CRC, acting not only as a pro-inflammatory cytokine but also as the key initiator of the JAK2/STAT3 oncogenic signaling pathway (Section 1.1). The reduction in IL-2, while observed, was less dramatic than the effect on IL-6. IL-2 is primarily involved in T-cell activation and proliferation; its modulation by M1 suggests a potential, albeit secondary, influence on immune cell activity within the tumor microenvironment. The reduction in COX-2, an enzyme responsible for prostaglandin production and a contributor to inflammation, pain, and tumor progression, further underscores the compound's broad anti-inflammatory activity within the context of CRC [1].
Table 2: Effect of M1 on Key Pro-Inflammatory Mediators in CRC
Inflammatory Mediator | Primary Role in Cancer | Effect of DMH Induction | Effect of M1 Treatment | Significance |
---|---|---|---|---|
IL-6 | Pro-inflammatory cytokine; Activates JAK2/STAT3 pathway | Markedly Increased | ↓↓↓ (Most prominent) | Directly links inflammation to oncogenic signaling |
COX-2 | Enzyme producing pro-inflammatory prostaglandins | Increased | ↓ | Reduces inflammation and associated tumor promotion |
IL-2 | T-cell growth factor; Modulates immune responses | Increased | ↓ (Less than IL-6) | Potential modulation of tumor microenvironment immunity |
This multi-targeted suppression of pro-inflammatory mediators contributes significantly to the overall anti-carcinogenic effect of M1 by dampening the chronic inflammatory milieu that fuels tumor growth, survival, and angiogenesis in the colon.
Beyond signaling pathway inhibition and anti-inflammatory effects, M1 influences cancer cell fate by modulating the expression of genes governing apoptosis (programmed cell death) and proliferation. Gene expression analysis (quantitative PCR) in the DMH-induced CRC rat model revealed that the carcinogenic condition triggered by DMH involved significant dysregulation of genes controlling these critical processes [1].
M1 treatment effectively attenuated this dysregulation. While the specific apoptotic (e.g., Bcl-2 family, caspases) or proliferative (e.g., cyclins, Myc) genes analyzed were not detailed in the available abstract, the results demonstrated that M1 intervention normalized the mRNA expression patterns. This normalization implies a shift towards promoting pro-apoptotic mechanisms and suppressing genes that drive uncontrolled cell division [1].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6